molecular formula C11H13N3O B15277267 (1-Ethyl-5-phenyl-1H-1,2,3-triazol-4-YL)methanol

(1-Ethyl-5-phenyl-1H-1,2,3-triazol-4-YL)methanol

Cat. No.: B15277267
M. Wt: 203.24 g/mol
InChI Key: FRGRFXSIFDBTLZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-5-phenyl-1H-1,2,3-triazol-4-YL)methanol can be achieved through “Click” chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction involves the use of an azide and an alkyne to form the triazole ring. The reaction is typically carried out in an aqueous medium with copper sulfate and sodium ascorbate as catalysts .

Industrial Production Methods

Industrial production of 1,2,3-triazoles often involves large-scale CuAAC reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product. The use of continuous flow reactors has also been explored to enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-5-phenyl-1H-1,2,3-triazol-4-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1-Ethyl-5-phenyl-1H-1,2,3-triazol-4-YL)methanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Ethyl-5-phenyl-1H-1,2,3-triazol-4-YL)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its potential as an enzyme inhibitor and its overall stability .

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

(1-ethyl-5-phenyltriazol-4-yl)methanol

InChI

InChI=1S/C11H13N3O/c1-2-14-11(10(8-15)12-13-14)9-6-4-3-5-7-9/h3-7,15H,2,8H2,1H3

InChI Key

FRGRFXSIFDBTLZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(N=N1)CO)C2=CC=CC=C2

Origin of Product

United States

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